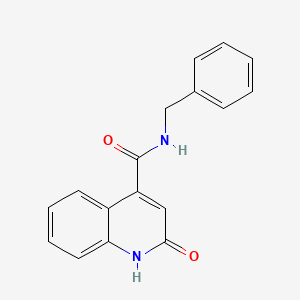

N-benzyl-2-hydroxyquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUCLVXNFSRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195295 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528831-13-2 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide and its derivatives generally follows established synthetic organic chemistry protocols. A common route involves the reaction of a 2-hydroxyquinoline-4-carboxylic acid derivative with an appropriate benzylamine (B48309) in the presence of a coupling agent.

The initial step often involves the synthesis of the 2-hydroxyquinoline-4-carboxylic acid core. This can be achieved through various methods, such as the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. The resulting quinoline (B57606) core can then be functionalized as needed.

The subsequent and crucial step is the amide bond formation. This is typically achieved by activating the carboxylic acid group of the quinoline scaffold, often by converting it to an acid chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid is then reacted with benzylamine to form the desired this compound.

Purification of the final product is generally carried out using techniques such as recrystallization or column chromatography. The structural confirmation and characterization of the synthesized compound are performed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the correct structure and high purity of the compound.

Mechanism of Action

The primary mechanism of action identified for N-benzyl-2-hydroxyquinoline-4-carboxamide is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, with a particular potency against the PI3Kα isoform. The PI3K/AKT signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

In many types of cancer, this pathway is hyperactivated due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα. This aberrant signaling promotes tumorigenesis and resistance to cancer therapies. Consequently, PI3Kα has emerged as a significant and attractive target for the development of new anticancer drugs.

This compound acts as a potent inhibitor of PI3Kα. mdpi.com It has been shown to inhibit both the wild-type (WT) and the oncogenic mutant (H1047R) forms of the enzyme. mdpi.com By blocking the activity of PI3Kα, the compound disrupts the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Molecular modeling studies have suggested that the compound binds to the kinase domain of PI3Kα, forming key interactions with amino acid residues within the active site. mdpi.com

Biological Activities and Mechanistic Investigations of N Benzyl 2 Hydroxyquinoline 4 Carboxamide

Antimalarial Activity of Quinoline-4-carboxamide Series

The quinoline-4-carboxamide series of compounds has been identified as a promising class of antimalarial agents. nih.govnih.gov This series emerged from a phenotypic screen against the blood stage of Plasmodium falciparum and has undergone significant optimization to yield potent drug candidates. nih.govacs.org

In Vitro Antiplasmodial Evaluation in Plasmodium falciparum Strains

The quinoline-4-carboxamide series demonstrated potent activity against the chloroquine-sensitive 3D7 strain of P. falciparum. acs.org The initial screening hit from the Dundee protein kinase library showed good in vitro activity and a high selectivity index (>100-fold) against the human MRC-5 cell line. acs.org Through medicinal chemistry efforts, the potency of the series was significantly improved from an initial half-maximal effective concentration (EC50) of 120 nM to low nanomolar and even sub-nanomolar levels. nih.govacs.org

Optimization of the initial hit compound led to the development of molecules with significantly enhanced antiplasmodial potency. For instance, the introduction of a benzyl (B1604629) morpholine (B109124) group resulted in a 70-fold increase in potency against P. falciparum (3D7), achieving an EC50 of 1 nM. acs.org Further modifications, such as extending a linker from three to four carbons, also led to improved in vitro potency. researchgate.net The table below summarizes the in vitro antiplasmodial activity of selected compounds from the quinoline-4-carboxamide series.

| Compound | R³ Substituent | P. falciparum (3D7) EC₅₀ (nM) |

| 1 (Screening Hit) | - | 120 |

| 2 (DDD107498) | Benzyl morpholine | 1 |

| 25 | Aminopropyl morpholine | 70 |

Pre-clinical in vivo Efficacy Assessment in Murine Malaria Models

Several compounds from the quinoline-4-carboxamide series have demonstrated excellent oral efficacy in the P. berghei murine malaria model. nih.govmmv.org Optimization of the series was not only focused on potency but also on improving pharmacokinetic properties to ensure in vivo effectiveness. nih.gov

An early compound in the series showed a 93% reduction in parasitemia when administered orally at 30 mg/kg for four consecutive days. nih.gov Subsequent optimization led to compounds with ED₉₀ values below 1 mg/kg when dosed orally over four days. nih.govnih.govmmv.org The lead compound, DDD107498 (compound 2), demonstrated a complete cure at a dosage of 4 x 30 mg/kg and had an ED₉₀ between 0.1 and 0.3 mg/kg. acs.org Another optimized compound, 27, showed an ED₉₀ of 2.6 mg/kg. acs.org

The following table presents the in vivo efficacy of key compounds in the P. berghei mouse model.

| Compound | Efficacy (oral, 4 days) | ED₉₀ (mg/kg) |

| 25 | 93% reduction at 30 mg/kg | Not reported |

| 27 | - | 2.6 |

| 2 (DDD107498) | Complete cure at 30 mg/kg | 0.1 - 0.3 |

Novel Mechanism of Action: Inhibition of Translation Elongation Factor 2 (PfEF2)

A significant finding related to the quinoline-4-carboxamide series is its novel mechanism of action. nih.govnih.govmmv.org The lead compound, DDD107498, exerts its antimalarial effect by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govacs.org PfEF2 is a critical enzyme in the parasite's protein synthesis machinery, and its inhibition leads to the cessation of this vital cellular process. acs.org This mechanism is distinct from those of currently used antimalarial drugs, which is a crucial advantage in the face of growing drug resistance. nih.govacs.org The discovery of this new target and mechanism of action makes the quinoline-4-carboxamide series a valuable candidate for the development of new antimalarial therapies. nih.gov

Anticancer Potential of Quinoline-Carboxamide Derivatives

Quinoline (B57606) and its derivatives are recognized as important scaffolds in the development of anticancer agents, with some forming the basis of clinically used drugs. nih.gov The quinoline-carboxamide structure, in particular, has been explored for its potential to combat cancer through various mechanisms. research-nexus.netresearchgate.net

Targeting Protein Kinases in Cancer Pathways

A promising strategy in cancer therapy is the targeting of protein kinases, which are key regulators of cell proliferation and survival. research-nexus.netresearchgate.net Quinoline-carboxamide derivatives have been investigated as inhibitors of several protein kinases implicated in cancer progression. research-nexus.netijmphs.com

One study focused on carboxamide-appended quinoline derivatives as inhibitors of Pim-1 kinase, a protein associated with cancer development. research-nexus.net In this research, certain derivatives showed potent inhibitory activity against Pim-1 kinase, with one compound achieving 82.27% inhibition and an IC₅₀ of 0.11 when compared to a reference inhibitor. research-nexus.net Other research has explored quinoline-3-carboxamides (B1200007) as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial component of the DNA damage response pathway that cancer cells often exploit for survival. nih.govmdpi.com Furthermore, various quinoline-based molecules have been developed to target other kinases such as c-Met, VEGFR, PI3K, and mTOR, which are involved in key carcinogenic pathways. nih.govnih.gov

Modulation of Cellular Proliferation in Cancer Cell Lines

Derivatives of quinoline-carboxamide have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.govnih.gov Studies have shown that these compounds can effectively inhibit the growth of various cancer cells, including those of the breast, colon, liver, and prostate. researchgate.netnih.gov

For example, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides showed pronounced anticancer activity, particularly against PC-3 prostate cancer cells, with some compounds exhibiting IC₅₀ values less than 0.075 µM. nih.gov Another study on carboxamide-appended quinolines identified derivatives with notable anti-proliferative effects against MCF-7 (breast), CACO (colon), HepG-2 (liver), and HCT-116 (colon) cancer cell lines. research-nexus.net Importantly, these active compounds showed selective cytotoxicity towards cancer cells while having minimal effect on normal human cells. research-nexus.net The mechanism behind this anti-proliferative activity often involves the induction of apoptosis (programmed cell death), as evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX and Caspase-3. nih.govresearch-nexus.net

The table below summarizes the cytotoxic activity of selected quinoline-carboxamide derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides (e.g., 6d, 6i, 6k, 6l) | PC-3 (Prostate) | < 0.075 |

| Carboxamide appended quinolines (e.g., 3e, 4b, 11b, 13d) | MCF-7, CACO, HepG-2, HCT-116 | Potent activity reported |

| Quinolone-3-carboxamides (e.g., 10i) | HepG2 (Liver) | 1.60 |

Inhibition of Specific Enzymes and Receptors (e.g., VEGFR, PI3K, HDAC, EGFR)

The quinoline carboxamide scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a range of enzymes and receptors implicated in cancer and other diseases. Although N-benzyl-2-hydroxyquinoline-4-carboxamide has not been specifically evaluated against all major targets, studies on its analogs suggest a high potential for interaction with key signaling proteins.

Derivatives of the quinoline core have demonstrated significant inhibitory effects against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. For instance, a series of quinoline amide derivatives have been identified as potent inhibitors of VEGFR-2 kinase. alljournals.cn Similarly, the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and proliferation, has been successfully targeted by quinoline-based inhibitors. Notably, a compound closely related to the subject of this article, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide, was identified as a lead inhibitor of PI3Kα. mdpi.com

Furthermore, the quinoline scaffold has been incorporated into molecules designed to inhibit Histone Deacetylases (HDACs). Research has shown that 2-substituted phenylquinoline-4-carboxylic acid derivatives can act as HDAC inhibitors, with some exhibiting selectivity for specific isoforms like HDAC3. frontiersin.orgnih.gov The Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy, has also been a focus for the development of quinoline-based inhibitors. Studies have successfully developed potent EGFR inhibitors based on the quinoline-3-carboxamide (B1254982) scaffold. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline amide derivatives | VEGFR-2 | Identified as good inhibitors of VEGFR-2 kinase. | alljournals.cn |

| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα | Disclosed as a lead PI3Kα inhibitor. | mdpi.com |

| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Exhibited significant HDAC3 selectivity. | frontiersin.orgnih.gov |

| Quinoline-3-carboxamide derivatives | EGFR | Developed as potent inhibitors of EGFR kinase. | nih.gov |

Analgesic Properties of N-benzyl-Quinoline-Carboxamide Analogs

The N-benzyl-quinoline-carboxamide scaffold has been investigated for its potential as an analgesic agent. These studies have revealed promising pain-relieving properties, particularly through peripherally mediated mechanisms.

Research into novel carboxamides derived from 2-phenyl quinoline has demonstrated their potential analgesic and anti-inflammatory activities. alliedacademies.org A key study focused on N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally similar to this compound. The analgesic properties of these compounds were evaluated using the "acetic acid-induced writhing" test in mice, a standard model for assessing peripheral analgesic activity. The results indicated that some of the synthesized substances exhibited a notable analgesic effect, even surpassing the reference drug, diclofenac, when administered orally. This suggests that the analgesic mechanism of these N-benzyl-quinoline-carboxamide analogs involves peripheral pathways, though the precise molecular targets within these pathways remain to be fully elucidated.

While the primary focus of many studies on quinoline carboxamides has been on their anticancer and analgesic properties, related scaffolds have also been explored for other therapeutic applications, such as diuretic activity. A study on a series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides investigated their effects on the urinary function in rats. mdpi.comnih.govresearchgate.netdntb.gov.ua This research revealed interesting structural and biological regularities, with some of the synthesized compounds demonstrating diuretic effects comparable or even superior to the standard diuretic, hydrochlorothiazide. mdpi.comnih.govresearchgate.netdntb.gov.ua These findings highlight the broad therapeutic potential of the quinoline carboxamide core structure and suggest that modifications to the scaffold can lead to diverse pharmacological activities.

Antiviral Efficacy of N-benzyl Carboxamide Chemotypes

The N-benzyl carboxamide chemotype has emerged as a promising scaffold for the development of novel antiviral agents, particularly against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.

A significant breakthrough in this area was the discovery of N-benzyl hydroxypyridone carboxamides as a potent antiviral chemotype against HCMV. nih.gov Although featuring a hydroxypyridone core instead of a hydroxyquinoline one, the presence of the N-benzyl carboxamide moiety is a key structural feature. Structure-activity relationship (SAR) studies on these compounds revealed that the N-1 benzyl group is a crucial pharmacophore feature for optimal antiviral potency. nih.gov Several analogs with sub-micromolar antiviral potency and a good selectivity index were identified. nih.gov Furthermore, a class of 4-hydroxyquinoline-3-carboxamides has been identified as broad-spectrum inhibitors of herpesvirus polymerases, demonstrating potent inhibition of HCMV. researcher.life

| Compound Class | Virus | Potency | Key SAR Feature | Reference |

|---|---|---|---|---|

| N-benzyl hydroxypyridone carboxamides | HCMV | Sub-micromolar EC₅₀ | N-1 benzyl group confers optimal potency | nih.gov |

| 4-Hydroxyquinoline-3-carboxamides | HCMV, HSV-1, VZV | Potent inhibition | - | researcher.life |

Preliminary investigations into the mechanism of action of N-benzyl hydroxypyridone carboxamides have been conducted to determine the stage of viral replication they inhibit. nih.gov These studies included virus entry assays, time-of-addition assays, and compound withdrawal assays. nih.gov The results from these experiments help to characterize when the compounds act during the viral life cycle. For the 4-hydroxyquinoline-3-carboxamide class, a strong correlation between viral DNA polymerase inhibition and antiviral activity suggests that their mechanism of action is the inhibition of the viral polymerase. researcher.life In vitro HCMV polymerase assays indicated that these compounds are competitive inhibitors of nucleoside binding. researcher.life This mechanistic profile is distinct from many existing anti-HCMV drugs and suggests that these compounds could be effective against resistant strains. researcher.life

Assessment of in vitro Potency against Specific Biological Targets

The initial evaluation of a compound's therapeutic potential begins with in vitro assays to determine its potency against specific biological targets. For derivatives of the quinoline-4-carboxamide scaffold, a significant body of research has focused on their antiplasmodial activity.

A notable screening hit, identified as compound 1 , demonstrated moderate potency against the blood stage of Plasmodium falciparum (3D7 strain) with a half-maximal effective concentration (EC50) of 120 nM. nih.govacs.org While showing good selectivity against a human cell line (MRC-5), this initial compound possessed suboptimal physicochemical properties, including high lipophilicity (clogP) and poor aqueous solubility, alongside metabolic instability. nih.govacs.org

Medicinal chemistry efforts aimed at optimizing this lead structure led to the development of analogs with significantly improved potency. For instance, the introduction of a benzyl morpholine group at the R3 position, resulting in compound 2 (also known as DDD107498), led to a remarkable 70-fold increase in potency against P. falciparum, with an EC50 of 1 nM. acs.org This enhancement in potency was coupled with a more than 30-fold increase in permeability, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). acs.org

The mechanism of action for this potent analog was identified as the inhibition of translation elongation factor 2 (PfEF2), a critical component of the parasite's protein synthesis machinery. nih.govacs.org This novel mechanism of action is a crucial attribute, especially in the context of rising resistance to existing antimalarial drugs.

Further studies on related quinoxaline-2-carboxamide (B189723) derivatives have explored their antimycobacterial activity. The in vitro activity against Mycobacterium tuberculosis H37Ra for a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides ranged from a minimum inhibitory concentration (MIC) of 3.91 to 500 µg/mL. mdpi.com Notably, N-benzyl derivatives generally exhibited superior activity compared to their N-phenyl counterparts. mdpi.com

**Table 1: In vitro Potency of Quinoline-4-carboxamide Analogs against *Plasmodium falciparum***

| Compound | R³ Group | EC₅₀ (nM) vs. P. falciparum (3D7) |

|---|---|---|

| 1 | - | 120 |

| 2 (DDD107498) | Benzyl morpholine | 1 |

Evaluation of in vivo Efficacy in Disease Models

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is a critical next step. For the quinoline-4-carboxamide series, in vivo studies have been conducted using murine models of malaria.

Compound 25 , a derivative from the optimization program, demonstrated oral in vivo activity in a P. berghei mouse model. nih.gov When administered orally, it resulted in a 93% reduction in parasitemia. nih.gov However, this compound exhibited poor oral bioavailability (F = 15%). nih.gov

In contrast, the highly potent analog, compound 2 (DDD107498), showed excellent in vivo efficacy. acs.org In a P. berghei mouse model, this compound achieved a complete cure. acs.org The 90% effective dose (ED₉₀) was determined to be between 0.1 and 0.3 mg/kg, highlighting its potent antimalarial activity in a living system. acs.org The improved in vivo performance of compound 2 was attributed to its enhanced pharmacokinetic profile, including excellent bioavailability in mice (F = 74%). acs.org

These findings underscore the successful translation of potent in vitro activity into significant in vivo efficacy through structural modification and optimization of pharmacokinetic properties.

Table 2: In vivo Efficacy of Quinoline-4-carboxamide Analogs in a P. berghei Mouse Model

| Compound | Efficacy | Bioavailability (F) |

|---|---|---|

| 25 | 93% reduction in parasitemia | 15% |

| 2 (DDD107498) | Complete cure (ED₉₀ = 0.1-0.3 mg/kg) | 74% |

Comparative Pharmacological Profiling of this compound Analogs

The pharmacological profile of a drug candidate is a composite of multiple parameters, including its potency, selectivity, and pharmacokinetic properties. The comparative profiling of analogs of this compound reveals the structure-activity relationships (SAR) that govern their biological effects.

The optimization from the initial hit (compound 1 ) to the preclinical candidate (compound 2 ) illustrates a clear SAR. The modifications leading to compound 2 not only enhanced its antiplasmodial potency but also significantly improved its drug metabolism and pharmacokinetic (DMPK) properties. nih.govacs.org While compound 1 suffered from poor metabolic stability, compound 2 demonstrated a favorable pharmacokinetic profile, which was crucial for its potent in vivo efficacy. nih.govacs.org

In a different therapeutic area, analogs of benzyl quinolone carboxylic acid (BQCA) have been profiled as allosteric modulators of the M1 muscarinic receptor, a target for Alzheimer's disease therapy. nih.gov The pharmacological profiling of these analogs revealed that structural modifications could differentially affect various pharmacological parameters, including ligand affinity for the receptor (pKB), intrinsic efficacy (τB), and cooperativity with the endogenous ligand acetylcholine. nih.gov This highlights the complexity of SAR for allosteric modulators and the importance of comprehensive profiling.

Furthermore, studies on N-substituted quinoxaline-2-carboxamides as antimycobacterial agents have shown that the N-benzyl group often confers superior activity compared to an N-phenyl group. mdpi.com For example, the N-benzyl derivative with a 4-methoxy substituent was highly active (MIC = 3.91 µg/mL), whereas its N-phenyl counterpart was inactive. mdpi.com This trend was observed across multiple pairs of analogs, indicating a clear preference for the N-benzyl substituent in this chemical series for antimycobacterial activity. mdpi.com

Table 3: Comparative Activity of N-benzyl vs. N-phenyl Quinoxaline-2-carboxamide Analogs against Mycobacterium tuberculosis H37Ra

| Substituent (R) | N-benzyl Derivative (MIC in µg/mL) | N-phenyl Derivative (MIC in µg/mL) |

|---|---|---|

| 4-OCH₃ | 3.91 | ≥ 125 |

| 3-CF₃ | 3.91 | ≥ 500 |

Conclusion

Strategies for the Construction of the 2-Hydroxyquinoline-4-carboxylic Acid Core

The quinoline ring system is a prevalent scaffold in numerous biologically active compounds. jocpr.com The synthesis of the 2-hydroxyquinoline-4-carboxylic acid intermediate is the crucial first step, for which several named reactions and their variations have been developed.

Pfitzinger Reaction and its Modifications

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The standard reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgresearchgate.net

The mechanism proceeds in several steps:

Base-catalyzed hydrolysis of the amide bond in isatin opens the ring to form an intermediate keto-acid. wikipedia.orgresearchgate.net

This intermediate then reacts with the carbonyl compound (e.g., a ketone or aldehyde) to form an imine, which tautomerizes to an enamine. wikipedia.org

The enamine undergoes an intramolecular cyclization (a Claisen-like condensation) and subsequent dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgiipseries.org

A significant modification of this method is the Halberkann variant , which specifically yields 2-hydroxy-quinoline-4-carboxylic acids through the reaction of N-acyl isatins with a base. wikipedia.orgresearchgate.net This provides a more direct route to the desired core structure for this compound. The Pfitzinger reaction is versatile, allowing for a variety of substituents on the quinoline ring by changing the starting isatin and carbonyl compounds. jocpr.comnih.gov For example, using substituted isatins and various acetophenones or propiophenones allows for the synthesis of a diverse library of quinoline analogs. nih.gov

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Isatin | Acetone | KOH, EtOH/H₂O, Reflux | 2-Methylquinoline-4-carboxylic acid | researchgate.net |

| Isatin | 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, 125 °C (Microwave) | 2-(p-tolyl)quinoline-4-carboxylic acid | nih.govacs.org |

| 5-Substituted Isatins | 4'-Bromopropiophenone | KOH, EtOH/H₂O | 2-(4-bromophenyl)-3-methylquinoline-4-carboxylic acid derivatives | nih.gov |

| N-acyl isatin | (General Carbonyl) | Base | 2-Hydroxyquinoline-4-carboxylic acid | wikipedia.org |

Alternative Cyclization and Ring-Forming Approaches

While the Pfitzinger reaction is robust, other methods provide alternative pathways to the quinoline core.

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The process is typically biphasic; an initial reaction at lower temperatures forms a β-aminoacrylate, which is then cyclized at very high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.comnih.gov The choice of high-boiling point solvents is critical for the success of the thermal cyclization step. nih.gov

Camps Cyclization : The Camps synthesis is an intramolecular cyclization of an o-acylaminoacetophenone, which, in the presence of a base like hydroxide, can form substituted hydroxyquinolines. wikipedia.orgencyclo.co.uk The reaction can yield mixtures of 2-hydroxy and 4-hydroxy isomers, with the product ratio depending on the specific substrate and reaction conditions. wikipedia.org

Doebner Reaction : This is a three-component reaction that combines an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govnih.gov It offers a different approach but can sometimes be limited by lower yields or long reaction times. nih.gov

Role of 2-Hydroxyquinoline-4-carboxylic Acid as a Synthetic Precursor

2-Hydroxyquinoline-4-carboxylic acid is a highly valuable and versatile synthetic intermediate in medicinal chemistry and materials science. sriramchem.com Its utility stems from the presence of two key functional groups: the carboxylic acid at the 4-position and the hydroxyl group at the 2-position.

The carboxylic acid group is the primary site for modification to produce the target this compound. It can be readily activated and coupled with a wide range of amines, including benzylamine (B48309) and its derivatives, to form a stable amide bond. nih.govsriramchem.com This makes it a critical building block for creating libraries of quinoline-4-carboxamides for drug discovery programs. ontosight.ai The compound's high thermal stability, with a melting point over 300 °C, and its capacity for intramolecular hydrogen bonding contribute to its stability and predictable reactivity. sriramchem.com

Amide Bond Formation Techniques

Once the 2-hydroxyquinoline-4-carboxylic acid core is synthesized, the next step is the formation of the amide bond with benzylamine. Direct reaction between a carboxylic acid and an amine requires extremely high temperatures and is often impractical. chemistrysteps.com Therefore, activating the carboxylic acid with a coupling reagent is the standard and more efficient approach. nih.gov

Coupling Strategies for Carboxylic Acid and Benzylamine Derivatives

A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving chiral integrity where applicable. nih.govpeptide.com

These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus activating the carbonyl carbon for nucleophilic attack by the amine. chemistrysteps.com Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.compeptide.com EDC is particularly favored in many applications due to its water-soluble urea (B33335) byproduct, which can be easily removed by aqueous extraction. peptide.com

Uronium/Aminium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for fast reaction times with minimal side reactions. nih.govpeptide.com

To enhance reaction rates and suppress side reactions like racemization, additives are often used in conjunction with coupling reagents. researchgate.net 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the activated carboxylic acid to form an HOBt ester intermediate, which is highly reactive towards amines and less prone to side reactions. nih.govcommonorganicchemistry.comluxembourg-bio.com 4-(Dimethylamino)pyridine (DMAP) can also be used, sometimes in catalytic amounts, to act as an acyl transfer agent. nih.gov A common and effective combination for synthesizing quinoline-4-carboxamides is EDC and HOBt in a solvent like N,N-dimethylformamide (DMF). nih.govacs.org

| Reagent/Additive | Abbreviation | Class | Key Features | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Forms a water-soluble urea byproduct, easy to remove. | peptide.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms an insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. | chemistrysteps.compeptide.com |

| HATU | HATU | Uronium/Aminium Salt | Very high reactivity, fast reaction times, low racemization. | nih.gov |

| HBTU | HBTU | Uronium/Aminium Salt | Efficient coupling with low racemization, similar to HATU. | peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization and increases reaction rates and yields. | researchgate.netcommonorganicchemistry.com |

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of intermediate purification steps, one-pot synthesis strategies are highly desirable. In the context of this compound, this could involve combining the final steps of the synthesis into a single reaction vessel.

For instance, a one-pot chlorination and amidation has been reported. nih.govacs.org In this procedure, the 2-hydroxyquinoline-4-carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. nih.gov Without isolating this intermediate, benzylamine is then added directly to the reaction mixture, which rapidly reacts with the acyl chloride to form the final amide product. nih.govacs.org

Microwave-Assisted Synthesis in Quinoline-4-carboxamide Preparation

Microwave-assisted synthesis has emerged as a powerful and efficient tool in organic chemistry, significantly accelerating the preparation of complex molecules like quinoline-4-carboxamides. researchgate.netrsc.org This technology offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced energy efficiency, aligning with the principles of green chemistry. researchgate.netresearchgate.netnih.gov

The synthesis of the quinoline scaffold itself can be achieved through various classical reactions that are amenable to microwave irradiation. For instance, the Pfitzinger and Döbner reactions, which are fundamental for constructing the quinoline-4-carboxylic acid core, can be performed efficiently under microwave conditions. researchgate.netacs.orgresearchgate.net The Pfitzinger reaction, involving the condensation of an isatin with a carbonyl compound, and the Döbner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, are both expedited by microwave heating. researchgate.netresearchgate.netnih.gov Reports indicate that these reactions can reach completion in minutes under microwave irradiation, compared to the hours or even days required for conventional heating. researchgate.netnih.gov

Once the 2-hydroxyquinoline-4-carboxylic acid precursor is obtained, the final amidation step to yield this compound is also well-suited for microwave assistance. The coupling of the carboxylic acid with benzylamine, typically mediated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), can be accelerated under microwave irradiation. acs.org Similarly, aromatic nucleophilic substitution reactions on a suitable quinoline precursor with benzylamine can be driven to completion rapidly in a microwave reactor. acs.org

The benefits of this approach are summarized in the following table, which compares general conditions for microwave-assisted synthesis of quinoline derivatives with conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes researchgate.netnih.gov |

| Yield | Moderate to Good | Good to Excellent rsc.orgrsc.org |

| Energy Source | Oil Bath, Heating Mantle | Magnetron (Microwaves) |

| Heating | Conductive (slow, inefficient) | Dielectric (rapid, uniform) |

| Solvent Use | Often requires high-boiling solvents | Can use low-boiling solvents or be solvent-free researchgate.netnih.gov |

| Environmental Impact | Higher energy consumption, more waste | Greener, more energy-efficient researchgate.netnih.gov |

Derivatization and Diversification Strategies for this compound

The molecular framework of this compound offers multiple sites for chemical modification. Derivatization is a key strategy for systematically altering the compound's physicochemical properties and exploring structure-activity relationships (SAR). nih.gov These strategies can be broadly categorized by the part of the molecule being modified: the quinoline nucleus or the N-benzyl moiety.

Chemical Transformations at the Quinoline Nucleus

The quinoline ring system is a versatile scaffold that can be functionalized at several positions. nih.gov The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone form) can be a point of modification. More commonly, the aromatic portion of the bicyclic system is targeted for derivatization.

Key transformations include:

Electrophilic Aromatic Substitution: Positions such as C-5, C-6, C-7, and C-8 can undergo reactions like halogenation, nitration, or sulfonation, introducing handles for further modification.

Nucleophilic Aromatic Substitution: If a leaving group (e.g., a halogen) is present on the ring, it can be displaced by various nucleophiles. For example, a chloro-substituted quinoline can react with amines or thiols to introduce new functional groups. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon or carbon-nitrogen bonds. acs.org A bromo- or chloro-substituted quinoline nucleus can be coupled with a wide array of boronic acids or amines to introduce diverse aryl, heteroaryl, or amino substituents. acs.orgsemanticscholar.org

Modifications of the N-benzyl Moiety

The N-benzyl group provides another critical point for diversification. Modifications here can influence the compound's steric and electronic properties.

Strategies for modification include:

Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can be substituted with various functional groups. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) at the ortho, meta, or para positions can systematically tune the electronic nature of the entire moiety. nih.gov

Replacement of the Phenyl Group: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different spatial arrangements and potential new interactions.

Hydrogenative Deprotection: The N-benzyl group can be removed via catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst. acs.org This deprotection yields the primary amide, which can then be re-alkylated or acylated with different substituents, serving as a divergent point for creating a library of analogs.

Introduction of Diverse Substituents for Library Generation

The systematic application of the derivatization strategies described above allows for the generation of large, diverse libraries of this compound analogs for high-throughput screening. iucr.org By employing combinatorial and parallel synthesis techniques, a wide range of functional groups can be introduced at the key diversification points. researchgate.net

The primary points for library generation are illustrated below:

| Diversification Point | R¹ (Quinoline Nucleus) | R² (N-benzyl Moiety) |

| Description | Substituents on the aromatic part of the quinoline ring. | Substituents on the phenyl ring of the benzyl group. |

| Example Substituents | -H, -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂, -Aryl, -Heteroaryl | -H, -F, -Cl, -CH₃, -OCH₃, -CF₃, -CN |

| Synthetic Method | Electrophilic substitution, Suzuki coupling, etc. acs.orgnih.gov | Synthesis from substituted benzylamines. nih.gov |

This combinatorial approach, where various R¹ groups are combined with numerous R² groups, can rapidly produce a large matrix of distinct compounds, enabling a thorough exploration of the chemical space around the parent molecule.

Confirmation of Molecular Architecture and Purity

The unambiguous confirmation of the chemical structure and the assessment of the purity of this compound and its analogs are critical. This is achieved using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and chemical environment of protons, their coupling patterns revealing connectivity. ¹³C NMR provides data on the carbon skeleton. nih.govmdpi.com The combination of these techniques allows for the complete assignment of the molecule's constitution.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the synthesized molecule. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the O-H (hydroxy), N-H (amide), and C=O (amide and quinolone) groups would be expected. nih.govmdpi.com

X-ray Crystallography: When a suitable single crystal can be grown, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including its three-dimensional arrangement and stereochemistry. iucr.orgchemmethod.com It also offers valuable information about intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.org

Purity Assessment: The purity of the final compounds is typically determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques. acs.orgmdpi.com These methods separate the target compound from any impurities or starting materials, and the purity is often reported as a percentage based on the peak area in the chromatogram. acs.orgmdpi.com

Elucidation of Pharmacophoric Features within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its constituent parts:

Hydrogen Bond Donor/Acceptor: The 2-hydroxy group on the quinoline ring and the N-H of the carboxamide linker can act as hydrogen bond donors. The carbonyl oxygen of the carboxamide and the nitrogen atom of the quinoline ring can serve as hydrogen bond acceptors. These features are critical for anchoring the molecule within the active site of a biological target.

Aromatic/Hydrophobic Regions: The quinoline ring system and the N-benzyl moiety provide significant aromatic and hydrophobic surfaces. These regions can engage in π-π stacking and hydrophobic interactions with complementary residues in the target protein.

The combination of these features creates a unique three-dimensional pharmacophore that can be recognized by various biological targets, contributing to the diverse pharmacological profiles observed for this class of compounds.

Influence of Substituents on the Quinoline Ring System on Biological Efficacy

Modifications to the quinoline ring system of this compound derivatives have a profound impact on their biological activity. The nature, position, and electronic properties of the substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Generally, the introduction of small lipophilic groups or electron-withdrawing groups at various positions of the quinoline ring can modulate the biological activity. For instance, in related quinoline carboxamide series, the presence of halogen atoms such as chlorine or fluorine has been shown to enhance anticancer or antimicrobial activities. This is often attributed to the ability of halogens to form halogen bonds and to alter the electronic distribution of the aromatic system, thereby improving target engagement.

The position of the substituent is also critical. For example, studies on related 2-arylquinoline-4-carboxamide analogs have shown that substitution at the C-6 and C-7 positions of the quinoline ring can significantly influence cytotoxicity against cancer cell lines. rsc.org Lipophilic substituents at these positions were found to be important for inhibitory activity. researchgate.net

| Compound | Quinoline Substituent (Position) | Observed Effect on Biological Activity (Example from related series) |

| Parent | None | Baseline activity |

| Analog 1 | 6-Bromo | Increased antagonistic activity at the hNK-3 receptor in a 2-biphenylylquinoline-4-carboxylic acid series. nih.gov |

| Analog 2 | 7-Chloro | Enhanced anticancer activity in certain quinoline derivatives. |

| Analog 3 | 6,7-Dichloro | Often leads to a significant increase in activity due to enhanced lipophilicity and electronic effects. |

| Analog 4 | 8-Methoxy | Can either increase or decrease activity depending on the target, potentially by influencing conformation and solubility. |

Note: The data presented is illustrative and derived from studies on closely related quinoline carboxamide analogs to demonstrate the principles of SAR.

Impact of Modifications to the N-benzyl Moiety on Pharmacological Response

The N-benzyl moiety is a crucial component of the scaffold, and its modification offers a versatile strategy for fine-tuning the pharmacological properties of these compounds. The benzyl group can be substituted with a wide variety of functional groups to probe the steric and electronic requirements of the binding pocket.

Studies on structurally related N-benzyl carboxamides have demonstrated that the electronic nature and position of substituents on the benzyl ring can dramatically alter biological activity. For example, in a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which also feature an N-benzyl carboxamide substructure, the introduction of electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the benzyl ring led to a wide range of inhibitory activities against monoamine oxidases. nih.gov

Specifically, compounds with a para-fluoro substituent on the benzyl ring showed high inhibitory activity. nih.gov This highlights the sensitivity of the target's binding site to the electronic and steric profile of the N-benzyl group.

| Compound | N-benzyl Substituent (Position) | Effect on MAO-A Inhibition (% at 100 µM) (Example from a related N-benzyl carboxamide series) nih.gov |

| 2a | Unsubstituted | 40.5 |

| 2d | 4-Fluoro | 71.8 |

| 2e | 2-Chloro | 41.5 |

| 2f | 3-Chloro | 48.6 |

| 2g | 4-Chloro | 42.1 |

| 2j | 4-Trifluoromethyl | 52.0 |

| 2k | 2-Methyl | 38.8 |

| 2l | 4-Methyl | 46.5 |

Note: This data is from a study on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and is used to illustrate the impact of N-benzyl modifications. nih.gov

Role of the Carboxamide Linker in Modulating Activity

The carboxamide linker (-CONH-) is a cornerstone of the this compound scaffold and plays a multifaceted role in determining the biological activity of these molecules. Its primary functions include:

Hydrogen Bonding Capacity: The N-H group of the amide is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues in the active site of a protein, thereby contributing significantly to the binding affinity.

Modulation of Physicochemical Properties: The presence of the carboxamide group influences the molecule's polarity, solubility, and ability to cross biological membranes. Modifications to the linker, such as N-methylation, can abolish the hydrogen bond donating capability and alter the molecule's conformational preferences, often leading to a decrease in activity.

The incorporation of a carboxamide linkage has been recognized as an effective strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly in the development of anticancer agents. nih.gov

Computational Approaches in SAR Elucidation for this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex molecules like this compound derivatives. These methods provide valuable insights into the interactions between ligands and their biological targets at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound analogs, docking studies can reveal how different substituents on the quinoline and N-benzyl rings interact with specific amino acid residues in the binding pocket. This information can explain observed SAR trends and guide the design of new analogs with improved binding affinity. For instance, docking studies on related quinoline derivatives have helped to understand how these molecules orient themselves within the active sites of enzymes like human germ cell alkaline phosphatase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing QSAR models for this compound derivatives, it is possible to predict the activity of untested analogs and to identify the key physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that govern their efficacy.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models can be generated to define the essential 3D arrangement of functional groups required for activity. These models can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to be active.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design of this compound derivatives with desired pharmacological profiles.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The advancement of any chemical compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic methodologies. For N-benzyl-2-hydroxyquinoline-4-carboxamide, future research will likely focus on moving beyond traditional, multi-step synthetic routes, which may be suitable for initial discovery but are often impractical for large-scale production.

Key areas of exploration will include:

Continuous Flow Chemistry: This technology offers significant advantages over batch processing, including improved reaction control, enhanced safety, and higher throughput. Developing a continuous flow synthesis for this compound would be a crucial step towards industrial-scale production.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for a variety of organic transformations. Investigating its application to the key bond-forming reactions in the synthesis of this compound could lead to more rapid and efficient production of analog libraries for structure-activity relationship studies.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures | Scalability issues, longer reaction times, potential for side reactions |

| Continuous Flow Chemistry | High scalability, improved safety and control, potential for automation | Initial setup costs, requires specialized equipment |

| Catalytic C-H Activation | Atom economy, reduced synthetic steps | Catalyst development and optimization, substrate scope limitations |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be challenging, requires specialized equipment |

Advanced Structural Modifications for Targeted Biological Activities

The quinoline-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Future research will undoubtedly focus on systematic structural modifications of this compound to optimize its interaction with specific targets and enhance its therapeutic efficacy.

Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By synthesizing and screening a library of analogs with modifications at key positions, researchers can identify the structural features that are critical for a desired biological activity. For instance, studies on related quinoline-4-carboxamide derivatives have shown that modifications to the aromatic rings and the carboxamide linker can significantly impact their biological profiles.

Potential modifications to explore include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl moiety can modulate the compound's electronic properties and its interactions with target proteins.

Modification of the Quinoline (B57606) Core: Alterations to the quinoline ring system itself, such as the introduction of different functional groups or the replacement of carbon atoms with heteroatoms, could lead to novel analogs with improved properties.

Variations of the Carboxamide Linker: The length and flexibility of the linker between the quinoline core and the benzyl group can be altered to optimize the compound's conformation and binding affinity.

Deeper Elucidation of Mechanism of Action through Biophysical and Cellular Studies

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, future research must move beyond initial biological screening to a more in-depth investigation of how it exerts its effects at the molecular and cellular levels.

A variety of biophysical and cellular techniques will be employed to achieve this:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the specific protein or proteins that this compound interacts with.

Biophysical Characterization of Binding: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed information about the binding affinity, thermodynamics, and structural basis of the interaction between the compound and its target.

Cellular Assays: A range of cell-based assays will be necessary to understand the downstream cellular consequences of target engagement. This could include assays to measure changes in signaling pathways, gene expression, and cell viability. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells nih.gov.

Investigation of Synergistic Effects with Established Therapies

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. A significant area of future research for this compound will be to investigate its potential for synergistic interactions with existing therapeutic agents.

By combining this compound with other drugs, it may be possible to:

Enhance Therapeutic Efficacy: The combination may be more effective than either drug alone.

Overcome Drug Resistance: The compound may be able to re-sensitize resistant cells to an existing therapy.

Reduce Dosages and Side Effects: By using lower doses of each drug in combination, it may be possible to reduce the incidence and severity of adverse effects.

Preclinical studies will involve testing various combinations of this compound and established drugs in relevant cell culture and animal models.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These powerful computational tools can be applied at various stages of the research pipeline for this compound to accelerate progress and improve the chances of success.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to build models that can predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives before they are synthesized. This can help to prioritize the most promising candidates for further investigation.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel quinoline-carboxamide derivatives with enhanced efficacy and safety profiles.

Analysis of High-Content Screening Data: AI can be used to analyze the large and complex datasets generated by modern high-throughput screening methods, helping to identify subtle patterns and correlations that might be missed by traditional analysis techniques.

The application of these computational approaches will be crucial for navigating the vast chemical space of possible this compound analogs and for making more informed decisions throughout the drug discovery process.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.